2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2,2-difluoro-2-(1-methoxycyclobutyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-6(3-2-4-6)7(8,9)5-10;/h2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHYAHSTTVPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Addition of the Difluoroethylamine Moiety: The difluoroethylamine group is added through a nucleophilic substitution reaction involving a difluoroethylamine precursor and the cyclobutyl intermediate.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Reduced forms of the difluoroethylamine moiety.
Substitution: Substituted derivatives at the difluoroethylamine moiety.
Scientific Research Applications
2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with five structurally related fluorinated amine hydrochlorides:
Key Structural Differences and Implications
Cyclobutyl vs. Cyclopropane’s higher strain may increase reactivity but reduce metabolic stability .
Aromatic vs. Aliphatic Substituents :
- Phenyl-substituted analogues (e.g., 3-methoxyphenyl, 3-methylphenyl) enable π-π stacking in drug-receptor interactions, while aliphatic substituents (e.g., methoxycyclobutyl) prioritize steric and solubility effects .
Methoxy vs. Methyl Groups :
Research and Application Insights
- Pharmaceutical Potential: Fluorinated amines are widely explored as kinase inhibitors or GPCR modulators. The target compound’s methoxycyclobutyl group may balance solubility and target engagement, similar to cyclopropane-based candidates in cancer research (e.g., ’s 2-(difluoromethoxy)ethan-1-amine hydrochloride) .
- Synthetic Versatility: The cyclobutyl scaffold’s rigidity () contrasts with the flexibility of phenoxy-substituted analogues (), offering diverse routes for functionalization .
- Commercial Availability : Compounds like the 2,4-difluorophenyl derivative () are marketed for high-throughput screening, suggesting the target compound could fill a niche in specialized libraries .
Biological Activity
2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in the pharmaceutical and biochemical fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHClFN
Molecular Weight: 179.61 g/mol
CAS Number: 2229279-24-5
The compound features a difluorinated ethylamine core with a methoxy-substituted cyclobutyl group, which may influence its interaction with biological targets.
Research indicates that compounds similar to 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride often exhibit various biological activities through the following mechanisms:
- Receptor Modulation: Potential interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of specific enzymes, which can impact metabolic pathways.
- Cell Signaling Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Pharmacological Applications
- Antidepressant Effects:
-
Neuroprotective Properties:
- Evidence suggests potential neuroprotective effects, possibly through antioxidant mechanisms or inhibition of neuroinflammatory processes.
- Research Finding: In vitro studies demonstrated that related compounds reduced oxidative stress markers in neuronal cell lines .
- Anticancer Activity:
Comparative Biological Activity
Recent Studies
- Study on Antidepressant Effects:
-
Neuroprotection Research:
- Another study focused on the neuroprotective effects of cyclobutyl derivatives indicated that these compounds could mitigate neuronal damage induced by oxidative stress, supporting their potential therapeutic use in neurodegenerative diseases .
- Cancer Cell Line Testing:
Q & A
Q. Basic
- NMR Spectroscopy : H and F NMR identify proton environments and fluorine substitution patterns. For instance, the methoxy group appears as a singlet (~δ 3.3 ppm), while cyclobutyl protons show complex splitting due to ring strain .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak at m/z 238.0825) and fragmentation patterns to validate the backbone structure.
- IR Spectroscopy : Detects amine hydrochloride stretches (~2500 cm) and C-F vibrations (1100–1000 cm) .
What methodological approaches resolve contradictions in receptor binding affinity data for this compound?
Advanced
Discrepancies in binding affinity (e.g., serotonin receptor subtypes) arise from assay variability. To address this:
- Use orthogonal assays: Radioligand competition (e.g., H-LSD for 5-HT) and functional assays (e.g., calcium flux) to cross-validate results .
- Control for pH and salt effects: Amine hydrochloride salts may exhibit pH-dependent ionization, altering receptor interactions. Buffer systems (e.g., HEPES at pH 7.4) standardize conditions .
- Apply computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions and identify key residues (e.g., Ser159 in 5-HT) that influence affinity .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
Advanced
SAR strategies include:
- Substituent Scanning : Replace the methoxy group with bulkier alkoxy chains (e.g., ethoxy) to sterically block off-target binding. shows that larger substituents reduce affinity for adrenergic receptors by ~40% .
- Isosteric Replacement : Swap fluorine atoms with chlorine or trifluoromethyl groups to modulate electronic effects without altering steric bulk. This approach improved selectivity for GABA receptors in analogs .
- Conformational Restriction : Introduce ring systems (e.g., piperidine) to lock the amine group into bioactive conformations, enhancing target engagement .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Batch vs. Flow Chemistry : Transitioning from small-scale batch reactions to continuous flow systems reduces reaction times but requires optimization of residence time and pressure tolerances for fluorinated intermediates .
- Purification at Scale : Centrifugal partition chromatography (CPC) or simulated moving bed (SMB) systems improve yield and purity (>98%) compared to traditional column methods .
- Byproduct Management : Fluoride ions generated during synthesis can corrode equipment. Use Hastelloy reactors or Teflon-lined vessels to mitigate this issue .
How do solvent and temperature conditions affect the stability of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride?
Q. Basic
- Stability in Solution : Degrades rapidly in DMSO (>10% degradation in 24 hours at 25°C). Store lyophilized at -20°C or in acidic aqueous buffers (pH 4–5) to prolong shelf life .
- Thermal Degradation : Decomposes above 150°C (DSC data). Use low-temperature evaporation (e.g., rotary evaporation at 30°C) during synthesis .
What in vitro models are appropriate for evaluating the compound’s neuropharmacological potential?
Q. Advanced
- Primary Neuronal Cultures : Assess neurotoxicity and synaptic plasticity effects via patch-clamp electrophysiology or MTT assays .
- Transfected Cell Lines : HEK293 cells expressing human serotonin or dopamine receptors quantify target selectivity (e.g., EC values via cAMP assays) .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability coefficients (P) and predict CNS bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
